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molecular formula C9H7NO B8554454 2-(Oxiran-2-yl)benzonitrile

2-(Oxiran-2-yl)benzonitrile

Cat. No. B8554454
M. Wt: 145.16 g/mol
InChI Key: FWRTZMGXOZYKDQ-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a 100-mL round-bottom flask was placed 2-ethenylbenzonitrile (2.73 g, 21.14 mmol, 1.00 equiv), sodium bicarbonate (1.77 g, 21.07 mmol, 4.61 equiv), dichloromethane (20 mL) and water (20 mL). Then m-CPBA (10.9 g, 63.16 mmol, 2.25 equiv) was added at 0° C. in several batches. The resulting solution was stirred overnight at room temperature and then concentrated under vacuum. The residue was applied onto a silica gel column with PE/EA (50:1). Purification afforded 400 mg (13%) of 2-(oxiran-2-yl)benzonitrile as a yellow oil.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10.9 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6])=[CH2:2].C(=O)(O)[O-:12].[Na+].ClCCl.C1C=C(Cl)C=C(C(OO)=O)C=1>O>[O:12]1[CH2:2][CH:1]1[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[C:5]#[N:6] |f:1.2|

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
C(=C)C1=C(C#N)C=CC=C1
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL round-bottom flask was placed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(C1)C1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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